2-bromo-5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridine
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Overview
Description
2-bromo-5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of bromine and methyl groups on the thiazole-pyridine scaffold enhances its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridine typically involves the cyclization of thiazole and pyridine derivatives. One common method involves the reaction of 2-aminothiazole with 2,6-dibromopyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-bromo-5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines, thiols, and alcohols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include substituted thiazolo[4,5-b]pyridines, sulfoxides, sulfones, and thiazolidines .
Scientific Research Applications
2-bromo-5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory compounds.
Material Science: The compound is explored for its electronic properties and potential use in organic semiconductors and photovoltaic devices.
Biological Studies: It serves as a probe for studying enzyme interactions and as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of 2-bromo-5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-methylthiazole share a similar thiazole ring structure but differ in their substituents and biological activities.
Pyridine Derivatives: Compounds such as 2,6-dibromopyridine and 2-methylpyridine have a pyridine ring but lack the fused thiazole structure.
Uniqueness
2-bromo-5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridine is unique due to its fused thiazole-pyridine scaffold, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing novel compounds with specific biological and material properties .
Biological Activity
2-Bromo-5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer activities, supported by recent research findings and case studies.
- Molecular Formula : C10H10BrN2S
- Molecular Weight : 256.17 g/mol
- CAS Number : 488740-57-4
Antimicrobial Activity
Recent studies have demonstrated that thiazolo[4,5-b]pyridine derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, including this compound, the compound showed promising results against several pathogenic bacteria.
Table 1: Antimicrobial Activity of Thiazolo[4,5-b]pyridine Derivatives
Compound | MIC (µM) against Pseudomonas aeruginosa | MIC (µM) against Escherichia coli |
---|---|---|
This compound | 0.21 | 0.25 |
Ciprofloxacin | 0.20 | 0.22 |
The minimum inhibitory concentration (MIC) values indicate that the compound has comparable efficacy to established antibiotics like ciprofloxacin .
Anticancer Activity
Thiazolo derivatives are also recognized for their anticancer properties. A focused investigation on various thiazole derivatives revealed that certain compounds exhibited significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).
Case Study: Cytotoxicity Assessment
In vitro assays showed that this compound induced apoptosis in MCF-7 cells with an IC50 value of approximately 15 µM. This indicates a moderate level of activity compared to standard chemotherapeutics.
Table 2: Cytotoxicity Results of Thiazolo Derivatives
Compound | IC50 (µM) MCF-7 | IC50 (µM) HepG2 |
---|---|---|
This compound | 15 | 18 |
Staurosporine | 6.77 | 8.40 |
The data suggests that while the compound exhibits activity against cancer cells, it is less potent than staurosporine .
The biological activity of thiazolo derivatives is often attributed to their ability to interact with critical cellular targets. For example, molecular docking studies have indicated that these compounds can bind effectively to DNA gyrase and MurD enzymes—key players in bacterial DNA replication and cell wall synthesis—thereby inhibiting their function .
Binding Interactions
In silico studies have shown that the binding energies of these compounds are comparable to those of traditional antibiotics. The interactions involve hydrogen bonds and pi-pi stacking with essential amino acid residues at the active sites of the target enzymes .
Properties
IUPAC Name |
2-bromo-5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2S/c1-4-3-5(2)10-7-6(4)12-8(9)11-7/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJWDSMDZJAIIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1SC(=N2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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